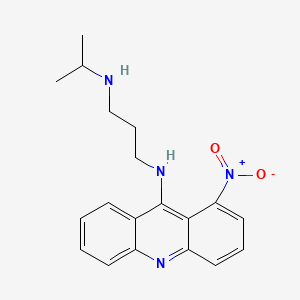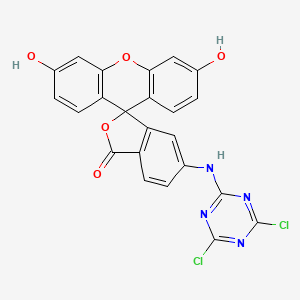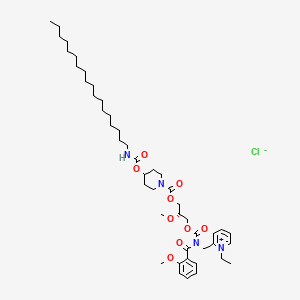
1-NITRO-9-(3-ISOPROPYLAMINOPROPYLAMINO)ACRIDINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine typically involves multi-step organic reactions. A common synthetic route may include the nitration of acridine to introduce the nitro group, followed by the alkylation of the acridine derivative with 1,3-propanediamine. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The acridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of various oxidized acridine derivatives.
Aplicaciones Científicas De Investigación
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes or fluorescent markers.
Mecanismo De Acción
The mechanism of action of N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine involves its interaction with molecular targets such as DNA or proteins. The nitro group and acridine ring can intercalate with DNA, disrupting its structure and function. This can lead to various biological effects, including inhibition of cell proliferation or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-(1-Methylethyl)-N’-(1-nitro-9-acridinyl)-1,3-propanediamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a nitro group and an acridine ring makes it a versatile compound for various applications.
Propiedades
Número CAS |
64670-74-2 |
|---|---|
Fórmula molecular |
C19H22N4O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(1-nitroacridin-9-yl)-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)20-11-6-12-21-19-14-7-3-4-8-15(14)22-16-9-5-10-17(18(16)19)23(24)25/h3-5,7-10,13,20H,6,11-12H2,1-2H3,(H,21,22) |
Clave InChI |
QXNCBKQFKXJKGD-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canónico |
CC(C)NCCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Sinónimos |
1-nitro-9-(3-isopropylaminopropylamino)acridine C 846 C-846 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)







![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/new.no-structure.jpg)

